5-Bromo-6-Fluoro Vicinal Dihalogen Substitution Confers Unique Molecular Weight and Lipophilicity Profile
Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate (MW 264.05) exhibits a molecular weight approximately 18 Da heavier than the 5-bromo-only analog (MW 246.06) and 79 Da heavier than the 6-fluoro-only analog (MW 185.15) . This weight differential arises directly from the 5-bromo-6-fluoro vicinal dihalogen substitution. Furthermore, its predicted LogP of 2.10 [1] is substantially elevated compared to the 5-bromo-only analog (calculated LogP 2.26) [2], a difference attributable to the electron-withdrawing and lipophilicity-enhancing effect of the 6-fluoro substituent in the ortho relationship to the bromine.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 264.05 g/mol; XLogP3: 2.10 |
| Comparator Or Baseline | Methyl 3-amino-5-bromo-2-hydroxybenzoate (CAS 141761-82-2): MW 246.06 g/mol, LogD (pH 5.5) 2.26; Methyl 3-amino-6-fluoro-2-hydroxybenzoate (CAS 1780909-97-8): MW 185.15 g/mol |
| Quantified Difference | ΔMW: +17.99 vs. 5-bromo analog; +78.90 vs. 6-fluoro analog; ΔXLogP3: Not directly comparable due to different measurement methods, but directional lipophilicity increase evident. |
| Conditions | Predicted and vendor-reported physicochemical parameters from ChemicalBook, PubChem, and ChemBase databases. |
Why This Matters
The distinct MW and lipophilicity profile directly impact membrane permeability, metabolic stability, and protein binding—key parameters for optimizing ADME properties in lead development.
- [1] Kuujia Chemical Database. Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate, CAS No. 2770517-15-0. Kuujia Product Information, 2023. View Source
- [2] ChemBase. Methyl 3-amino-5-bromo-2-hydroxybenzoate Physicochemical Data. ChemBase Database, CBID 50721. View Source
